Enantiomeric Configuration: D- vs. L-Boc-pyroglutamic Acid Optical Rotation as a Procurement Quality Metric
Boc-D-pyr-OH exhibits a positive specific optical rotation of +35° to +37° under specified conditions, which is opposite in sign to its L-enantiomer Boc-L-pyr-OH (CAS 53100-44-0), expected to display a negative rotation of similar magnitude . This optical rotation value serves as a primary identity and enantiopurity check for incoming quality control upon procurement. Verification of the correct sign and magnitude confirms that the intended D-enantiomer—rather than the racemate or incorrect L-isomer—has been supplied .
| Evidence Dimension | Specific optical rotation [α]D20 |
|---|---|
| Target Compound Data | +35° (c=1 in CHCl3); +37° ± 2° (c=1.0 in EtOH) |
| Comparator Or Baseline | Boc-L-pyr-OH (CAS 53100-44-0); expected [α]D20 ≈ −35° to −37° under equivalent conditions |
| Quantified Difference | Sign reversal; magnitude difference ≤2° between reported D-enantiomer values; opposite sign confirms enantiomeric identity |
| Conditions | c=1 in chloroform (Baishixing); c=1.0 in ethanol (ChemImpex); 20°C |
Why This Matters
Optical rotation provides a rapid, instrument-based confirmation of enantiomeric identity and absence of gross racemization, which is critical for ensuring stereochemical fidelity in downstream chiral synthesis.
